molecular formula C4H10ClNO2 B1453366 D-Homoalanine hcl CAS No. 67607-42-5

D-Homoalanine hcl

Cat. No.: B1453366
CAS No.: 67607-42-5
M. Wt: 139.58 g/mol
InChI Key: AMMBUJFMJOQABC-AENDTGMFSA-N
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Description

D-Homoalanine hcl is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

D-Homoalanine hydrochloride is a biochemical used in proteomics research . .

Biochemical Pathways

D-Homoalanine hydrochloride may be involved in several biochemical pathways. For instance, it has been reported that D-amino acids can undergo a transamination reaction with pyruvate to form malonate-semialdehyde and L-alanine . The malonate semialdehyde can then be converted into malonate via malonate-semialdehyde dehydrogenase. Malonate is then converted into malonyl-CoA and enters fatty acid biosynthesis . .

Biochemical Analysis

Biochemical Properties

D-Homoalanine hydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. One notable interaction is with glutamate dehydrogenase, an enzyme involved in amino acid metabolism. D-Homoalanine hydrochloride can alter the substrate specificity of this enzyme, enhancing its activity towards certain substrates . Additionally, it has been used to generate L-RNA aptamers, which are valuable tools in molecular biology .

Cellular Effects

D-Homoalanine hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, D-Homoalanine hydrochloride can be incorporated into cell walls, affecting their structure and function . In mammalian cells, it has been observed to impact protein synthesis by incorporating into newly synthesized proteins, thereby altering their function and stability .

Molecular Mechanism

The molecular mechanism of D-Homoalanine hydrochloride involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, modulating their activity. For example, D-Homoalanine hydrochloride can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Homoalanine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that D-Homoalanine hydrochloride remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to D-Homoalanine hydrochloride in in vitro and in vivo studies has revealed its potential to cause changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of D-Homoalanine hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, while at high doses, it may exhibit toxic or adverse effects. For instance, high doses of D-Homoalanine hydrochloride have been associated with neurotoxic effects in animal studies . Threshold effects have also been observed, where a specific dosage is required to elicit a significant biological response .

Metabolic Pathways

D-Homoalanine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One key pathway involves its conversion to L-homoalanine, which is a precursor for the synthesis of several important pharmaceuticals . The compound also interacts with enzymes such as threonine dehydratase and glutamate dehydrogenase, influencing their activity and the overall metabolic network .

Transport and Distribution

Within cells and tissues, D-Homoalanine hydrochloride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .

Subcellular Localization

D-Homoalanine hydrochloride exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, D-Homoalanine hydrochloride may localize to the endoplasmic reticulum or mitochondria, where it can influence protein synthesis and metabolic processes .

Properties

IUPAC Name

(2R)-2-aminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMBUJFMJOQABC-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.